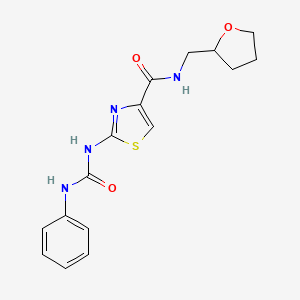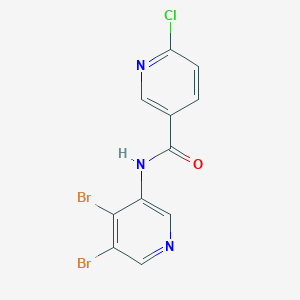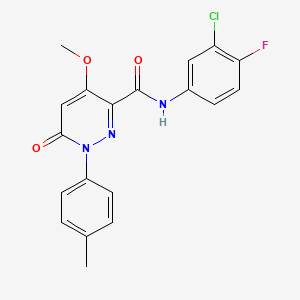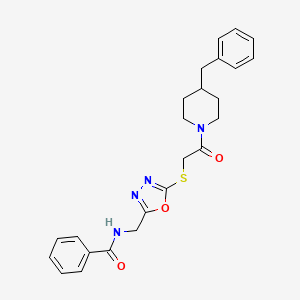
3-(テトラヒドロピラン-4-イルオキシ)-5-トリフルオロメチルフェニルボロン酸ピナコールエステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Tetrahydropyran-4-yloxy)-5-trifluoromethylphenylboronic acid, pinacol ester is a boronic ester compound that has gained attention in organic synthesis due to its unique structural features and reactivity. The compound consists of a phenyl ring substituted with a trifluoromethyl group and a tetrahydropyran-4-yloxy group, along with a boronic acid pinacol ester moiety. This combination of functional groups makes it a valuable building block in the synthesis of complex organic molecules.
科学的研究の応用
3-(Tetrahydropyran-4-yloxy)-5-trifluoromethylphenylboronic acid, pinacol ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
Target of Action
It’s known that boronic esters, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis .
Mode of Action
The compound, being a pinacol boronic ester, is involved in the process of catalytic protodeboronation . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation . This allows for a formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
Biochemical Pathways
The process of catalytic protodeboronation of pinacol boronic esters, which this compound is a part of, is a significant reaction in organic synthesis .
Pharmacokinetics
It’s known that the compound’s properties as a pinacol boronic ester make it a valuable building block in organic synthesis , which could potentially impact its bioavailability.
Result of Action
The result of the compound’s action is the facilitation of the formal anti-Markovnikov alkene hydromethylation . This is a significant transformation in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetrahydropyran-4-yloxy)-5-trifluoromethylphenylboronic acid, pinacol ester typically involves the following steps:
Formation of the Tetrahydropyran-4-yloxy Group: This can be achieved through the etherification of a suitable phenol derivative with tetrahydropyran.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Boronic Acid Pinacol Ester Formation: The final step involves the reaction of the phenylboronic acid derivative with pinacol in the presence of a suitable catalyst to form the boronic acid pinacol ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.
化学反応の分析
Types of Reactions
3-(Tetrahydropyran-4-yloxy)-5-trifluoromethylphenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: The major product is the corresponding boronic acid.
Reduction: The major product is the reduced trifluoromethyl derivative.
Substitution: The major products are the substituted phenyl derivatives.
類似化合物との比較
Similar Compounds
Phenylboronic Acid Pinacol Ester: Lacks the trifluoromethyl and tetrahydropyran-4-yloxy groups, making it less reactive and versatile.
Trifluoromethylphenylboronic Acid Pinacol Ester: Lacks the tetrahydropyran-4-yloxy group, resulting in different steric and electronic properties.
Tetrahydropyran-4-yloxyphenylboronic Acid Pinacol Ester: Lacks the trifluoromethyl group, affecting its lipophilicity and stability.
Uniqueness
3-(Tetrahydropyran-4-yloxy)-5-trifluoromethylphenylboronic acid, pinacol ester is unique due to the combination of its functional groups, which provide a balance of reactivity, stability, and versatility. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the tetrahydropyran-4-yloxy group offers steric and electronic effects that influence its binding affinity and reactivity. This makes it a valuable compound in various fields of scientific research and industrial applications.
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(oxan-4-yloxy)-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BF3O4/c1-16(2)17(3,4)26-19(25-16)13-9-12(18(20,21)22)10-15(11-13)24-14-5-7-23-8-6-14/h9-11,14H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAHTTWVNOBUEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC3CCOCC3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BF3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-ethyl-3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2468591.png)
![2-chloro-N-[3-(pyridin-3-yl)-1,2,4-thiadiazol-5-yl]quinoline-4-carboxamide](/img/structure/B2468592.png)


![N-(2,6-difluorophenyl)-4-{[6-(dimethylamino)pyrimidin-4-yl]amino}piperidine-1-carboxamide](/img/structure/B2468599.png)

![Ethyl 2-[({[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]amino}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2468601.png)

![N-cyclohexyl-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2468605.png)
![1-[1-(furan-2-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2468606.png)
![1-{4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl}-1-ethanone](/img/structure/B2468607.png)

![1-(3-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2468610.png)
![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2468611.png)
